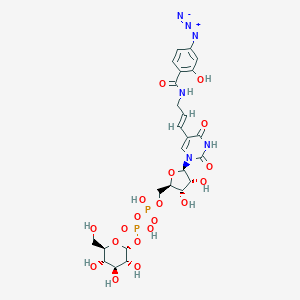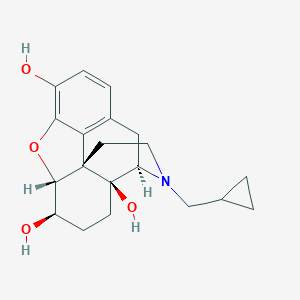
6a-Naltrexol
Overview
Description
6a-Naltrexol is a peripherally-selective opioid receptor antagonist related to naltrexone . It is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes .
Synthesis Analysis
A small library of amino acid ester prodrugs of 6-β-naltrexol was prepared for microneedle-enhanced transdermal delivery . Six amino acid ester prodrugs were synthesized . The lead compound exhibited the most rapid bioconversion to NTXOL in human plasma .Molecular Structure Analysis
The molecular formula of this compound is C20H25NO4 . Its average mass is 343.417 Da and its monoisotopic mass is 343.178345 Da .Physical And Chemical Properties Analysis
The density of this compound is 1.5±0.1 g/cm3 . Its boiling point is 557.5±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The molar volume is 231.9±5.0 cm3 .Scientific Research Applications
Enhancement of Transdermal Delivery
6β-Naltrexol, a major active metabolite of Naltrexone, has been studied for its enhanced delivery across human skin in vitro via a novel codrug. The research involved synthesizing a codrug of 6β-Naltrexol linked to hydroxybupropion and evaluating its permeation rates, chemical stability, and skin disposition. The study demonstrated that the codrug significantly increased the flux of 6β-Naltrexol across human skin compared to the base form, indicating its potential in improving transdermal drug delivery systems (Kiptoo et al., 2006).
Potential in Treating Alcohol Dependence
6β-Naltrexol has been found to reduce alcohol consumption in a dose-dependent manner in animal models. This suggests its potential clinical use in recovering alcoholics, highlighting its role as an active metabolite that could contribute to the efficacy of Naltrexone in alcohol dependence treatment (Rukstalis et al., 2000).
Mechanism of Action
Target of Action
6a-Naltrexol, also known as Naltrexone-6-alpha-ol, is a peripherally-selective opioid receptor antagonist . It primarily targets the mu-opioid receptors (MOR) , but also has action at the kappa and delta receptors to a lesser extent . These receptors play a crucial role in the perception of pain and the body’s response to opioids .
Mode of Action
This compound acts as a competitive antagonist at the mu-opioid receptors . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . Unlike naltrexone, this compound is a neutral antagonist of the MOR, meaning it can antagonize the actions of both agonists and inverse agonists at the receptor .
Biochemical Pathways
Once administered, naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to a major metabolite this compound . This process involves the hepatic dihydrodiol dehydrogenase enzymes . The metabolite this compound may contribute to the therapeutic effect as it persists in biological fluids in higher amounts than naltrexone .
Pharmacokinetics
The mean terminal plasma elimination half-life of this compound is approximately 11.1 ± 2.4 hours . It is primarily excreted through the kidneys . The recovery of the extraction method was 48% for naltrexone and 75% for this compound . The limit of quantification was 5.0 ng/ml for naltrexone and 1.0 ng/ml for this compound .
Result of Action
This compound potently blocks the effects of opioids, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving, and tolerance . It also blocks the effects of endogenous opiates made naturally by the body (like endorphins) which make alcohol ingestion less pleasurable .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it has been reported that less reduction of naltrexone to this compound occurs in liver cirrhosis, and such alterations appear to be related to the severity of liver disease . , which could influence its efficacy and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6a-Naltrexol interacts with opioid receptors, specifically the μ-opioid receptor (MOR), the κ-opioid receptor (KOR), and the δ-opioid receptor (DOR) . It shows 3.5-fold selectivity for the MOR over the KOR and 100-fold selectivity for the MOR over the DOR . Although this compound is a weaker opioid receptor antagonist than naltrexone, it may contribute to the clinical effects of the drug as it persists in biological fluids in higher amounts than naltrexone .
Cellular Effects
This compound exerts its effects by binding to opioid receptors, thereby blocking the euphoric effects associated with alcohol use or opioids . This binding can antagonize the actions of both agonists and inverse agonists at the receptor . It is also able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to opioid receptors. It acts as a neutral antagonist of the MOR, unlike naltrexone which is an inverse agonist . This means that this compound can block the actions of both agonists and inverse agonists at the receptor .
Temporal Effects in Laboratory Settings
It is known that the plasma concentrations of naltrexone and this compound show high inter-individual variability . This variability may contribute to differences in efficacy, toxicity, and patient willingness to take naltrexone as directed .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown that in animal studies, this compound showed about 10-fold separation in potency between peripheral and central opioid antagonism, whereas naltrexone showed no separation .
Metabolic Pathways
This compound is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes This suggests that it is involved in the metabolic pathways of the liver
Transport and Distribution
It is known that this compound is able to cross into the brain and produce central opioid receptor antagonism at sufficient levels .
Subcellular Localization
Given its ability to cross into the brain and produce central opioid receptor antagonism , it is likely that it is able to reach various subcellular compartments
properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-SBCNTATESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942580 | |
| Record name | αlpha-Naltrexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20410-98-4 | |
| Record name | αlpha-Naltrexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20410-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



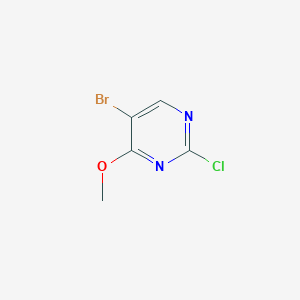

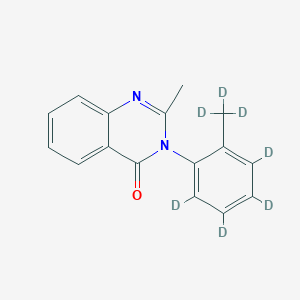
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)
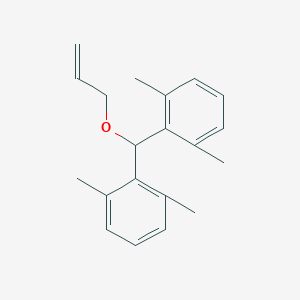
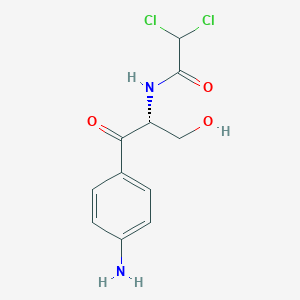
![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)
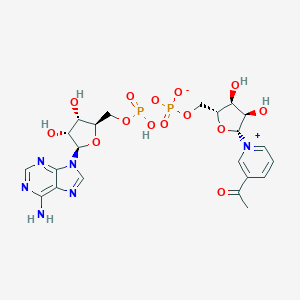

![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
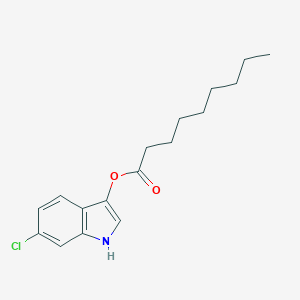
![Benzo[a]phenalen-3-one](/img/structure/B163240.png)
